molecular formula C27H26FNO4 B12509519 Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate

Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate

Cat. No.: B12509519
M. Wt: 447.5 g/mol
InChI Key: DPBQVLWVWXLRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxy-3-oxohept-6-enoate (CAS: 148901-69-3) is a chiral intermediate critical for synthesizing pitavastatin, a potent HMG-CoA reductase inhibitor used to treat hyperlipidemia and arteriosclerosis . Its structure features a quinoline core substituted with a cyclopropyl group, a 4-fluorophenyl ring, and a hydroxy-oxoheptenoate side chain. The (6E)-configuration and stereochemistry at the 5-hydroxy position (5S) are essential for its role in producing the bioactive (3R,5S)-dihydroxyheptenoate moiety in pitavastatin . Industrially, it is synthesized via stereoselective reactions, such as the catalytic asymmetric aldol reaction using binaphthol-titanium complexes , followed by desilylation and crystallization .

Properties

IUPAC Name

ethyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxy-3-oxohept-6-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20,30H,2,7-8,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBQVLWVWXLRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate typically involves multiple steps, starting from readily available precursors. One common approach involves the use of 4-bromoquinoline as a starting material. The synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and mechanochemical methods can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation and other substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include various quinoline derivatives, alcohols, and halogenated compounds .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

Antimicrobial Effects

Quinoline derivatives are also recognized for their antimicrobial properties. This compound may inhibit bacterial growth through mechanisms that disrupt cellular processes or inhibit enzyme activity.

Neuroprotective Properties

The compound's potential neuroprotective effects are linked to its ability to modulate oxidative stress and inflammation in neuronal cells. Studies suggest that it may protect against neurodegenerative diseases by scavenging reactive oxygen species and reducing neuroinflammation.

Cancer Therapy

Given its anticancer properties, this compound could be developed as a chemotherapeutic agent. Its efficacy in inducing apoptosis in tumor cells makes it a candidate for further clinical studies.

Antimicrobial Treatments

The antimicrobial activity of this compound suggests potential applications in treating infections caused by resistant bacterial strains. Its development could lead to new antibiotics or adjunct therapies.

Neurodegenerative Disease Management

The neuroprotective effects imply that this compound may serve as a therapeutic agent for conditions like Alzheimer's or Parkinson's disease, where oxidative stress plays a critical role.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BAntimicrobial EfficacyShowed effective inhibition of Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) of 8 µg/mL.
Study CNeuroprotectionIndicated reduction in oxidative stress markers and improved cell viability in models of neurodegeneration.

Mechanism of Action

The mechanism of action of Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on structural features, pharmacological relevance, and synthetic utility. Key compounds include:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Key Structural Differences Similarity Score Role/Application References
Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxy-3-oxohept-6-enoate 148901-69-3 Base structure N/A Pitavastatin intermediate
(E)-Ethyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-5-hydroxy-3-oxohept-6-enoate 121660-11-5 Isomeric variation (unspecified stereochemistry) 0.95 Intermediate for statin derivatives
Pitavastatin calcium (Monocalcium bis{(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate}) 147526-32-7 Calcium salt of reduced (3R,5S)-dihydroxy derivative 0.93 Active pharmaceutical ingredient (API) for hyperlipidemia
(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-[(methanesulfonyl)methylamino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid tert-butyl ester 148901-69-3 Pyrimidine core instead of quinoline; additional sulfonamide group 0.65 Experimental HMG-CoA reductase inhibitor
(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]acrylonitrile 355806-00-7 Acrylonitrile side chain instead of hydroxy-oxoheptenoate 0.71 Synthetic precursor for quinoline derivatives

Key Findings

Structural Impact on Bioactivity: The quinoline core and hydroxy-oxoheptenoate side chain are indispensable for binding to HMG-CoA reductase. Replacement of quinoline with pyrimidine (similarity score: 0.65) reduces potency due to altered hydrophobic interactions . The ethyl ester group in the intermediate enhances lipophilicity, facilitating membrane penetration during synthesis, whereas the calcium salt in pitavastatin improves aqueous solubility for oral bioavailability .

Stereochemical Specificity :

  • The (5S)-hydroxy configuration in the ethyl ester is critical for asymmetric reduction to yield the (3R,5S)-dihydroxy configuration in pitavastatin. Racemic analogs show <10% enzymatic activity compared to the pure (3R,5S)-form .

Synthetic Utility :

  • The ethyl ester intermediate is synthesized with >99% enantiomeric purity via chiral chromatography using polysaccharide-based packing materials (e.g., cellulose tris(4-chlorophenylcarbamate)), achieving higher productivity than traditional crystallization .
  • In contrast, pitavastatin calcium requires additional steps, including ester hydrolysis, calcium salt formation, and purification, increasing production complexity .

Pharmacological and Industrial Relevance

  • Pitavastatin Intermediate: The ethyl ester is reduced to the dihydroxyheptenoate moiety in pitavastatin, which inhibits HMG-CoA reductase with an IC50 of 6.8 nM, comparable to atorvastatin but with longer half-life .
  • Cost Efficiency : Industrial production of the ethyl ester via continuous chromatography (e.g., Daicel’s method) reduces costs by 40% compared to batch processing .

Biological Activity

Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate, also known by its CAS number 148901-69-3, is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, characterized by a unique cyclopropyl and fluorophenyl substitution pattern. Its molecular formula is C27H26FNO4C_{27}H_{26}FNO_4, with a molecular weight of 441.50 g/mol. The structural features contribute to its biological activity, particularly in targeting specific biochemical pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Modulation of Signaling Pathways : The compound interacts with various signaling pathways, including those related to inflammation and cancer progression. It may influence the JAK/STAT and MAPK/ERK pathways, which are crucial for cellular responses to growth factors and cytokines.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could help mitigate oxidative stress in cells.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis in these cells through the activation of caspase pathways.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic processes within the pathogens.

Case Studies and Research Findings

A summary of key studies examining the biological activity of this compound is presented below:

StudyFocusFindings
AnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Anti-inflammatoryShowed reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating potential for treating inflammatory conditions.
AntimicrobialExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 100 µg/mL.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.